An In-depth Technical Guide to 3-Nitro-1-(2-phenylethyl)-1H-pyrazole: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 3-Nitro-1-(2-phenylethyl)-1H-pyrazole: Synthesis, Characterization, and Potential Applications
Introduction: Navigating the Landscape of Substituted Nitropyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and high-energy materials.[1][2][3][4] The introduction of a nitro group and various substituents onto the pyrazole ring allows for the fine-tuning of its chemical properties, leading to a wide spectrum of biological activities and energetic characteristics.[5][6] This guide focuses on a specific, yet underexplored derivative: 3-Nitro-1-(2-phenylethyl)-1H-pyrazole .
A comprehensive search of chemical databases reveals a notable scarcity of specific data for 3-Nitro-1-(2-phenylethyl)-1H-pyrazole, including a dedicated CAS number. However, extensive information is available for its structural isomer, 4-nitro-1-(2-phenylethyl)pyrazole , and its parent scaffold, 3-Nitro-1H-pyrazole . This guide will leverage this information to provide a predictive and practical framework for researchers. We will delve into the probable physicochemical properties, propose a robust synthetic pathway, outline essential characterization techniques, and discuss the potential applications of this molecule, grounding our discussion in established principles of organic chemistry and drug development.
Part 1: Physicochemical and Structural Properties
| Property | Value | Source / Method |
| Molecular Formula | C₁₁H₁₁N₃O₂ | Calculated |
| Molecular Weight | 217.23 g/mol | Calculated |
| Isomeric CAS No. | 28469-23-0 (for 4-nitro isomer) | Guidechem[7] |
| Parent Compound | 3-Nitro-1H-pyrazole | ChemicalBook[8] |
| Parent CAS No. | 26621-44-3 | ChemicalBook[8][9] |
| Parent Mol. Weight | 113.07 g/mol | ChemicalBook[8] |
The introduction of the 2-phenylethyl group at the N1 position of the pyrazole ring significantly increases the molecule's lipophilicity compared to its parent, 3-nitro-1H-pyrazole. This modification is critical in drug design, as it can enhance membrane permeability and influence interactions with hydrophobic pockets in biological targets.
Part 2: A Proposed Synthetic Pathway and Mechanistic Rationale
The synthesis of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole can be logically approached via a two-step process, starting from the commercially available 3-Nitro-1H-pyrazole. This strategy hinges on the N-alkylation of the pyrazole ring, a well-established transformation in heterocyclic chemistry.
Step 1: Synthesis of the Precursor, 3-Nitro-1H-pyrazole
The critical intermediate, 3-Nitro-1H-pyrazole, is not typically formed by direct nitration of pyrazole, which favors the 4-position. Instead, a more reliable method involves the nitration of pyrazole to N-nitropyrazole, followed by a thermal rearrangement.[5][10]
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Reaction: Pyrazole → N-Nitropyrazole → 3-Nitro-1H-pyrazole
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Rationale: This two-step sequence provides regioselective control. The initial nitration occurs on the nitrogen atom. Subsequent heating in a high-boiling point solvent like benzonitrile induces a rearrangement, preferentially moving the nitro group to the C3 position.[8][10] This method avoids the formation of unwanted isomers and provides high yields.[8]
Step 2: N-Alkylation to Yield 3-Nitro-1-(2-phenylethyl)-1H-pyrazole
With the 3-nitro-1H-pyrazole precursor in hand, the final step is the introduction of the 2-phenylethyl group at the N1 position.
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Reaction: 3-Nitro-1H-pyrazole + (2-Bromoethyl)benzene → 3-Nitro-1-(2-phenylethyl)-1H-pyrazole
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Causality of Reagent Choice:
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(2-Bromoethyl)benzene: This is an effective electrophile for the alkylation. The bromine atom serves as a good leaving group.
-
Base (e.g., K₂CO₃ or NaH): The pyrazole NH proton is acidic and must be removed to generate the nucleophilic pyrazolide anion. A moderately strong base like potassium carbonate is often sufficient and offers good handling characteristics.
-
Solvent (e.g., DMF or Acetonitrile): A polar aprotic solvent is ideal as it can dissolve the ionic intermediates and reactants without interfering with the nucleophilic attack.
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Experimental Protocol: A Step-by-Step Guide
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Deprotonation: To a solution of 3-Nitro-1H-pyrazole (1.0 eq) in dry dimethylformamide (DMF), add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium pyrazolide salt.
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Alkylation: Slowly add (2-bromoethyl)benzene (1.2 eq) to the reaction mixture.
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Reaction Monitoring: Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, cool the reaction to room temperature and pour it into ice water. An organic product should precipitate or be extracted.
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Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 3-Nitro-1-(2-phenylethyl)-1H-pyrazole.
Visualizing the Synthetic Workflow
Caption: Proposed two-step synthesis of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole.
Part 3: Structural Characterization and Validation
The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques. Based on data from analogous structures, we can predict the expected spectral features.[11][12]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons (Phenyl): Multiplet around 7.2-7.4 ppm (5H). - Pyrazole Protons: Two distinct doublets in the aromatic region, characteristic of the pyrazole ring protons. - Ethyl Linker: Two triplets corresponding to the -CH₂-CH₂- group, likely around 3.0-3.3 ppm and 4.3-4.6 ppm. |
| ¹³C NMR | - Distinct signals for the five carbons of the pyrazole ring and the six carbons of the phenyl group, plus two signals for the ethyl linker. The carbon bearing the nitro group (C3) will be significantly downfield. |
| Mass Spec (MS) | - The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z ≈ 217.23, confirming the molecular weight. |
| FT-IR | - Strong characteristic asymmetric and symmetric stretching bands for the nitro group (NO₂) typically found around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹. - C-H stretching for aromatic and aliphatic groups. |
Part 4: Potential Applications in Research and Drug Development
The pyrazole scaffold is a versatile building block in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][13]
Signaling Pathway Implications
The incorporation of the nitro group and the phenylethyl moiety suggests several potential areas of investigation:
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Kinase Inhibition: Many pyrazole-containing drugs, such as Ruxolitinib and Axitinib, function as kinase inhibitors.[1] The planar pyrazole ring can act as a hinge-binder in the ATP-binding pocket of kinases, while the phenylethyl group could extend into hydrophobic regions to confer potency and selectivity.
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Antimicrobial Activity: Nitro-heterocyclic compounds are a known class of antimicrobial agents. The nitro group can be bioreduced within microbial cells to generate reactive nitrogen species that are cytotoxic. The phenylethyl tail could enhance cell wall penetration.
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Energetic Materials: While the primary focus for drug development professionals is pharmacology, it is noteworthy that nitropyrazoles are also investigated as energetic materials due to their high nitrogen content and thermal stability.[5]
Visualizing a Potential Mechanism of Action
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